REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:4][C:5]([C:7]1[C:13]([OH:14])=C(CC=C(C)C)[C:10](=[O:11])[C:9]([CH2:25][CH:26]=[C:27]([CH3:29])[CH3:28])([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[C:8]=1[OH:30])=[O:6])[CH3:3]>[OH-].[Na+]>[CH3:1][CH:2]([CH2:4][C:5]([CH:7]1[C:8](=[O:30])[C:9]([CH2:25][CH:26]=[C:27]([CH3:29])[CH3:28])([CH2:20][CH:21]=[C:22]([CH3:24])[CH3:23])[C:10](=[O:11])[C:13]1=[O:14])=[O:6])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC(C)CC(=O)C1=C(C(C(=O)C(=C1O)CC=C(C)C)(CC=C(C)C)CC=C(C)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
catalyst
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered into a 250 ml three necked flask
|
Type
|
CUSTOM
|
Details
|
provided with a gas inlet tube
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
After flushing out with oxygen
|
Type
|
TEMPERATURE
|
Details
|
the apparatus is heated to the predetermined temperature
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, which
|
Type
|
CUSTOM
|
Details
|
can be recognized by a marked fall in the absorption of oxygen
|
Type
|
CUSTOM
|
Details
|
after the consumption of 250 ml of oxygen
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
EXTRACTION
|
Details
|
twice extracted with 50 ml n-hexane on each occasion
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined hexane solutions are dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(=O)C1C(=O)C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |